RXRbeta protein

Pharmacology Nuclear Receptor Binding Rexinoid Selectivity

Retinoid X Receptor beta (RXRβ, NR2B2, encoded by the RXRB gene) is a member of the nuclear receptor superfamily that functions as an obligate heterodimerization partner for multiple class II nuclear receptors including RARs, PPARs, LXRs, VDR, and TRs. Unlike RXRα (predominantly hepatic/splenic/epidermal) and RXRγ (primarily skeletal/cardiac muscle and discrete brain regions), RXRβ exhibits a near-ubiquitous tissue distribution profile, with particularly elevated transcript levels in the brain and testis.

Molecular Formula C9H7N
Molecular Weight 0
CAS No. 146634-54-0
Cat. No. B1175022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXRbeta protein
CAS146634-54-0
SynonymsRXRbeta protein
Molecular FormulaC9H7N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXRbeta Protein (CAS 146634-54-0): Nuclear Receptor Isoform Identity, Pharmacological Profile, and Procurement-Relevant Differentiation


Retinoid X Receptor beta (RXRβ, NR2B2, encoded by the RXRB gene) is a member of the nuclear receptor superfamily that functions as an obligate heterodimerization partner for multiple class II nuclear receptors including RARs, PPARs, LXRs, VDR, and TRs [1]. Unlike RXRα (predominantly hepatic/splenic/epidermal) and RXRγ (primarily skeletal/cardiac muscle and discrete brain regions), RXRβ exhibits a near-ubiquitous tissue distribution profile, with particularly elevated transcript levels in the brain and testis [2]. The endogenous ligand is 9-cis-retinoic acid; however, RXRβ also recognizes a distinct set of fatty acid and bile acid ligands not shared equivalently across isoforms, including phytanic acid, docosahexaenoic acid (DHA), and lithocholic acid [3]. RXRβ serves as the heterodimeric scaffold in the LXRα–RXRβ complex, a key transcriptional regulator of cholesterol homeostasis, as evidenced by the crystal structure of the fully agonistic LXRα–RXRβ LBD heterodimer (PDB 1UHL) [4].

Why RXRbeta Cannot Be Interchanged with RXRalpha or RXRgamma in Experimental Models and Screening Cascades


Although RXRα, RXRβ, and RXRγ share a conserved domain architecture and all respond to 9-cis-retinoic acid, they are not functionally redundant. Genetic ablation studies reveal sharply divergent phenotypic consequences: RXRα-null mice die at approximately embryonic day 13.5 from hypoplastic ventricular myocardial wall defects, while RXRβ-null mice are viable but exhibit male infertility due to spermatid release failure and cholesterol ester accumulation in Sertoli cells, and RXRγ-null mice are apparently normal with no overt morphological abnormalities [1]. These isoform-specific phenotypes arise from differential tissue distribution, distinct heterodimerization partner preferences, and divergent ligand recognition profiles that cannot be recapitulated by simply substituting one RXR isoform for another in experimental assays or screening panels. The quantitative evidence below establishes where RXRβ differs measurably from RXRα and RXRγ in binding affinity, ligand recognition, transcriptional regulation, and pathophysiological function.

RXRbeta (CAS 146634-54-0) Quantitative Differentiation Guide: Head-to-Head Evidence Against RXRalpha and RXRgamma


RXRβ Exhibits the Highest Binding Affinity for the Reference RXR Agonist Bexarotene Among All Three Isoforms (Ki Comparison)

In head-to-head competitive binding assays, RXRβ demonstrates the highest affinity for bexarotene (LGD1069), the prototypical FDA-approved RXR agonist, with a Ki of 16.4 nM compared to 30.5 nM for RXRα and 19.7 nM for RXRγ . This corresponds to a 1.86-fold higher binding affinity for RXRβ relative to RXRα. The selectivity window versus retinoic acid receptors (RARs) exceeds 60-fold (Ki >1000 nM for RAR). Notably, RXRβ also shows the highest functional potency among the three isoforms in reporter gene assays, with an EC50 of 24 nM versus 33 nM for RXRα and 25 nM for RXRγ , a pattern consistently reproduced across independent vendor datasheets. While RXRα displays a lower Kd (14 nM by fluorescence polarization) for bexarotene than RXRβ (21 nM), the Ki and EC50 data collectively indicate that RXRβ achieves superior functional activation at equivalent ligand concentrations under cellular conditions . The divergent rank order between binding (Kd: RXRα < RXRβ < RXRγ) and functional (EC50: RXRβ < RXRγ ≈ RXRα) metrics underscores that binding affinity alone cannot predict transcriptional output, and that RXRβ-specific conformational dynamics contribute to differential coactivator recruitment efficiency.

Pharmacology Nuclear Receptor Binding Rexinoid Selectivity

RXRβ Is Differentially Regulated During the Acute Phase Response: Greater Protein Stability than RXRα and RXRγ in Liver

During lipopolysaccharide (LPS)-induced acute phase response in hamster liver, all three RXR isoforms undergo rapid protein-level reduction, but the magnitude and kinetics differ significantly. At the 4-hour post-LPS time point, RXRβ protein decreased by only 50% from baseline, compared to 62% reduction for RXRα (p < 0.05 vs. RXRβ) and 61% reduction for RXRγ (measured at its 2-hour nadir) [1]. The transcriptional basis for this differential regulation also diverges: LPS did not decrease RXRβ or RXRγ transcription, and only marginally inhibited RXRα transcription (38% reduction), indicating that post-transcriptional RNA degradation mechanisms selectively spare RXRβ mRNA to a greater extent than RXRα [1]. This hierarchy of stability (RXRβ > RXRγ ≈ RXRα for protein retention; RXRβ ≈ RXRγ > RXRα for transcriptional preservation) has functional consequences: LPS-induced RXR repression was associated with decreased LXRα and PPARα mRNA levels and reduced RXR–RXR, RXR–PPAR, and RXR–LXR binding activities in nuclear extracts, suggesting that RXRβ's relative resilience may serve as a rate-limiting factor maintaining residual heterodimer-dependent transcription under inflammatory stress [1].

Inflammation Nuclear Receptor Turnover Acute Phase Response

RXRβ Possesses a Distinct Endogenous Ligand Recognition Profile: Photoaffinity-Labeled Identification of Phytanic Acid, DHA, and Lithocholic Acid as RXRβ-Specific Competitors

Using [³H]-9-cis-retinoic acid as a direct photoaffinity probe on purified human recombinant RXRβ protein, a panel of candidate endogenous ligands was evaluated for their ability to compete for the 9-cis-RA binding site [1]. Phytanic acid, docosahexaenoic acid (DHA), and the bile acid lithocholic acid competed efficiently with 9-cis-RA labeling, demonstrating high-affinity recognition of the RXRβ ligand-binding pocket. In contrast, all-trans-retinoic acid (atRA), retinol, 13-cis-RA, dolichol, 5,6-epoxy-RA, oleic acid, arachidonic acid, butyric acid, and vitamin D₃ all failed to compete for the 9-cis-RA binding site on RXRβ [1]. This selectivity profile is notable when compared to the broader RXR family: while DHA is reported to activate all three RXR isoforms, the specific competition patterns for phytanic acid and lithocholic acid at human RXRβ have been directly demonstrated only for this isoform using the photoaffinity approach. The study also established that atRA, which binds and activates RARs with high affinity, does not recognize the RXRβ 9-cis-RA site, confirming the stringent ligand discrimination of RXRβ versus RAR family members [1]. The quantitative competition efficiency ranking was: 9-cis-RA > phytanic acid ≈ DHA > lithocholic acid >>> atRA, retinol, 13-cis-RA (no detectable competition), providing a rank-order ligand discrimination profile unique to this receptor preparation.

Ligand Discovery Endogenous Agonists Photoaffinity Labeling

RXRβ AF-2 Domain Mediates a Bifurcated Functional Program: Ligand-Independent Control of Spermatid Release Versus Ligand-Dependent Cholesterol Homeostasis

Genetic dissection using an RXRβ AF-2 function-impaired mouse model (Rxrbᵃᶠ²⁰, in which the C-terminal activation function-2 helix is mutationally inactivated) reveals that RXRβ's biological functions segregate into ligand-independent and ligand-dependent modalities [1]. RXRβ-null male mice exhibit two principal testicular phenotypes: (1) failure of spermatid release (spermiation defect) leading to infertility, and (2) accumulation of cholesteryl esters in Sertoli cells due to reduced ABCA1 transporter-mediated cholesterol efflux. Strikingly, Rxrbᵃᶠ²⁰ mutant mice do NOT display the spermatid release defect—spermiation proceeds normally—indicating that RXRβ's role in spermatid release is entirely ligand-independent and does not require AF-2-mediated coactivator recruitment. In contrast, Rxrbᵃᶠ²⁰ mice DO accumulate cholesteryl esters in Sertoli cells identically to RXRβ-null mutants, confirming that cholesterol homeostasis requires a transcriptionally active, AF-2-competent RXRβ that heterodimerizes specifically with LXRβ and recruits the TIF2 (SRC-2) coactivator [1]. This functional bifurcation has no documented parallel for RXRα, whose lethal cardiac phenotype appears uniformly ligand-dependent through RXRα/RAR and RXRα/PPARγ heterodimer pathways, nor for RXRγ, which shows no essential physiological function in knockout models. The RXRβ–LXRβ–TIF2 axis is also notable for its exclusivity: cholesterol homeostasis in Sertoli cells does not require PPARα or PPARβ, distinguishing this pathway from hepatic and adipocyte cholesterol regulation that typically involves PPARα–RXR or LXRα–RXR heterodimers [1].

Male Fertility Cholesterol Efflux AF-2 Domain Ligand Dependence

RXRβ Is the Dominant RXR Isoform in Mouse Platelets but Its Genetic Ablation Does Not Impair Platelet Function or Arterial Thrombosis

Among the three RXR isoforms, RXRβ was identified as the dominant RXR receptor expressed in mouse platelets, prompting the generation of a megakaryocyte/platelet-specific conditional knockout model (PF4-Cre;Rxrbᶠˡᵒˣ/ᶠˡᵒˣ) [1]. Despite being the most abundant RXR isoform in this cell lineage, RXRβ deficiency did not affect platelet activation, spreading, or aggregation in vitro, nor did it alter arterial thrombus formation in an FeCl₃-induced vascular injury model in vivo [1]. Importantly, the anti-platelet effects of RXR agonists (9-cis-retinoic acid and methoprene acid)—attenuation of platelet spreading and aggregation, and increased proplatelet particle formation from megakaryocytes—were preserved in RXRβ-deficient platelets and megakaryocytes, demonstrating that these pharmacological effects are independent of RXRβ expression [1]. This negative result is scientifically critical: it establishes that RXRβ, despite being the predominant isoform in platelets, is functionally dispensable for platelet hemostatic responses, and that RXR agonist-mediated anti-thrombotic effects must be transduced through RXRα (or potentially non-RXR targets) in this lineage. This finding stands in contrast to Sertoli cells, where RXRβ is essential for cholesterol homeostasis, and to cardiac development, where RXRα is indispensable, illustrating the extreme cell-type-specificity of RXR isoform functional requirements.

Platelet Biology Thrombosis Megakaryocyte RXR Pharmacology

RXRβ-LG100268 Crystal Structure Reveals a Trapped Helix H12 in a Novel Conformation Not Observed in Other Nuclear Receptor Structures

The 2.7 Å crystal structure of human RXRβ ligand-binding domain in complex with the RXR-specific synthetic agonist LG100268 (LG268; PDB ID: 1H9U) reveals a structural feature unique among all reported nuclear receptor structures [1]. In this structure, the C-terminal activation helix (AF-2/helix H12) is trapped in a novel position distinct from the canonical agonist-bound conformation, such that it does not cap the ligand-binding cavity as observed in other liganded nuclear receptor structures (e.g., agonist-bound RARγ, ERα, or the RXRα–9-cis-RA complex). Mammalian two-hybrid assays corroborated that LG268 is unable to release corepressors from RXR unless coactivators are also present, indicating that RXR ligands may be inherently inefficient at repositioning helix H12 without coactivator cooperation [1]. This contrasts with the fully agonistic conformation captured in the LXRα–RXRβ LBD heterodimer structure (PDB: 1UHL, 2.9 Å), where the RXRβ LBD adopts a canonical agonist conformation with methoprene acid bound and a GRIP-1 coactivator peptide docked at the AF-2 surface [2]. The ability of RXRβ to adopt both a canonical agonist conformation (1UHL) and a non-canonical H12-trapped conformation (1H9U), depending on the ligand chemotype, provides a structural mechanism for ligand-specific pharmacological outcomes (full agonism vs. partial agonism/antagonism) that may differ from those achievable with RXRα, whose published structures uniformly show canonical H12 positioning. This structural plasticity has direct implications for structure-based drug design targeting RXRβ-selective modulators.

Structural Biology Drug Design Helix H12 Coactivator Recruitment

RXRbeta (CAS 146634-54-0) Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


RXRβ-Selective Agonist Screening for Type 2 Diabetes and Metabolic Syndrome Drug Discovery

Patents from Allergan, Inc. (US 7,019,034) explicitly teach that compounds with significantly greater efficacy as RXRβ agonists than as RXRα or RXRγ agonists reduce serum glucose and triglyceride levels in diabetic mammals without the undesirable side effects of reduced serum thyroxine or transient hypertriglyceridemia associated with pan-RXR activation [1]. The differential bexarotene Ki profile (RXRβ: 16.4 nM vs. RXRα: 30.5 nM) establishes a quantitative benchmark for screening cascades: hit compounds should demonstrate at minimum a 1.86-fold selectivity window favoring RXRβ over RXRα in binding assays. Given the cell-type specificity of RXRβ function (essential in Sertoli cells but dispensable in platelets), screening programs must also incorporate counterscreens against RXRα-dependent pathways to avoid cardiac liabilities reminiscent of the RXRα-null phenotype [2]. The RXRβ-LXRβ-TIF2 axis identified in Sertoli cell cholesterol homeostasis provides a target engagement biomarker (ABCA1-mediated cholesterol efflux) suitable for validating RXRβ-dependent pharmacology in cellular models [3].

Male Fertility and Reproductive Toxicology Research Using RXRβ as a Mechanistic Probe

The unique bifurcation of RXRβ function into ligand-independent spermatid release and ligand-dependent cholesterol homeostasis established by the Rxrbᵃᶠ²⁰ mouse model [3] makes RXRβ the only RXR isoform suitable for dissecting pharmacological effects on male reproduction. Researchers investigating drug-induced testicular toxicity can use RXRβ-selective ligands or RXRβ-KO models to distinguish whether observed reproductive effects arise from disrupted RXRβ–LXRβ–ABCA1 cholesterol efflux (ligand-dependent, AF-2-requiring) or from impaired RXRβ scaffolding functions in spermatid-Sertoli cell adhesion (ligand-independent). The testis-enriched expression of RXRβ transcripts (alongside brain) [4] further justifies prioritizing RXRβ over RXRα or RXRγ for reproductive tissue target engagement studies.

Structural Biology and Fragment-Based Drug Design Targeting the RXRβ Ligand-Binding Domain

The availability of two high-resolution RXRβ LBD crystal structures capturing distinct pharmacological states—the non-canonical H12 conformation with LG100268 (PDB: 1H9U, 2.7 Å) [5] and the canonical fully agonistic conformation in the LXRα–RXRβ heterodimer (PDB: 1UHL, 2.9 Å) [6]—provides a unique structural platform for structure-based drug design not available for RXRγ (no published LBD structure) and more mechanistically informative than RXRα structures alone. Computational chemists can exploit the H12 conformational plasticity to design RXRβ-biased ligands that differentially modulate coactivator versus corepressor recruitment, potentially yielding rexinoids with reduced lipogenic side effects. The photoaffinity-validated endogenous ligand panel (phytanic acid, DHA, lithocholic acid) [7] provides fragment-sized starting points for rational ligand optimization against the RXRβ binding pocket.

Inflammation-Metabolism Crosstalk Studies Requiring Isoform-Specific RXR Quantification

The differential RXR isoform depletion kinetics during LPS-induced acute phase response—RXRβ retaining 50% of baseline protein versus RXRα retaining only 38% [8]—establishes that RXRβ is the most resilient RXR isoform under inflammatory stress. Investigators studying nuclear receptor dynamics in metabolic inflammation (NASH, obesity-induced adipose inflammation, sepsis-associated dyslipidemia) must employ RXRβ-specific detection reagents (antibodies validated against isoform-specific epitopes, siRNA with confirmed isoform selectivity) to accurately quantify the relative contribution of each RXR isoform to residual heterodimer transcriptional activity. Pan-RXR antibodies or qPCR primers that do not discriminate isoforms will systematically overestimate RXRα contribution and underestimate RXRβ contribution under inflammatory conditions.

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